Amoorastatin, 12-hydroxy
Description
Amoorastatin, 12-hydroxy is a cytotoxic limonoid isolated from the stem bark of Melia azedarach var. Japonica. It belongs to the tetranortriterpenoid class and exhibits potent anticancer activity against multiple human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), XF-498 (central nervous system cancer), and HCT-15 (colon adenocarcinoma) . Its structure includes a 14,15β-epoxide group and a hydroxyl group at the 12th carbon position, both of which are critical for its biological activity. The compound’s exceptional cytotoxicity is evidenced by its ED50 values, which are consistently below 0.001 μg/ml, outperforming many reference chemotherapeutic agents .
Properties
CAS No. |
71590-47-1 |
|---|---|
Molecular Formula |
C28H36O10 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[6-(furan-3-yl)-4,12,16,19-tetrahydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate |
InChI |
InChI=1S/C28H36O10/c1-12(29)37-18-9-17(31)27-11-36-23(34)24(18,2)15(27)8-16(30)26(4)21(27)20(32)22(33)25(3)14(13-5-6-35-10-13)7-19-28(25,26)38-19/h5-6,10,14-19,21-23,30-31,33-34H,7-9,11H2,1-4H3 |
InChI Key |
PUNWVWPDKCBXSA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O |
Synonyms |
12-hydroxyamoorastatin |
Origin of Product |
United States |
Comparison with Similar Compounds
Role of the 14,15β-Epoxide Group
The absence of the 14,15β-epoxide in 12-hydroxy Amoorastatone results in significantly diminished cytotoxicity, confirming this moiety’s critical role in DNA intercalation or oxidative stress induction .
Impact of Acetylation at C-12
Acetylation of the 12-hydroxy group in 12-acetyl Amoorastatin enhances lipophilicity, improving cellular uptake and metabolic stability. This modification correlates with a 10- to 100-fold increase in potency compared to the parent compound .
Comparative Efficacy Against Reference Agents
| Compound/Agent | ED50 Range (μg/ml) | Tumor Cell Lines Tested |
|---|---|---|
| This compound | <0.001 | A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 |
| Reference Antibiotic A | 0.27–5.5 | Same as above |
| Aphanastatin | 0.065 | P388 murine leukemia |
Key Findings :
- Aphanastatin, while active, is less potent due to differences in oxygenation and side-chain functionalization .
Mechanistic Insights
- Epoxide-Driven Activity : The 14,15β-epoxide group likely facilitates covalent binding to cellular nucleophiles (e.g., glutathione or DNA), triggering apoptosis .
- Hydroxyl vs. Acetyl Groups : The 12-hydroxy group may participate in hydrogen bonding with target proteins, while its acetylated form enhances membrane permeability, enabling deeper tissue penetration .
Q & A
Q. What are the best practices for citing conflicting data on 12-hydroxy Amoorastatin’s mechanism of action in review articles?
- Methodological Answer : Clearly distinguish between hypothesis and evidence. Use phrases like “Smith et al. reported X, whereas Jones et al. observed Y under differing conditions.” Cite primary literature (avoid secondary sources) and highlight methodological differences (e.g., assay sensitivity). Adhere to journal-specific citation formats (e.g., ACS, APA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
